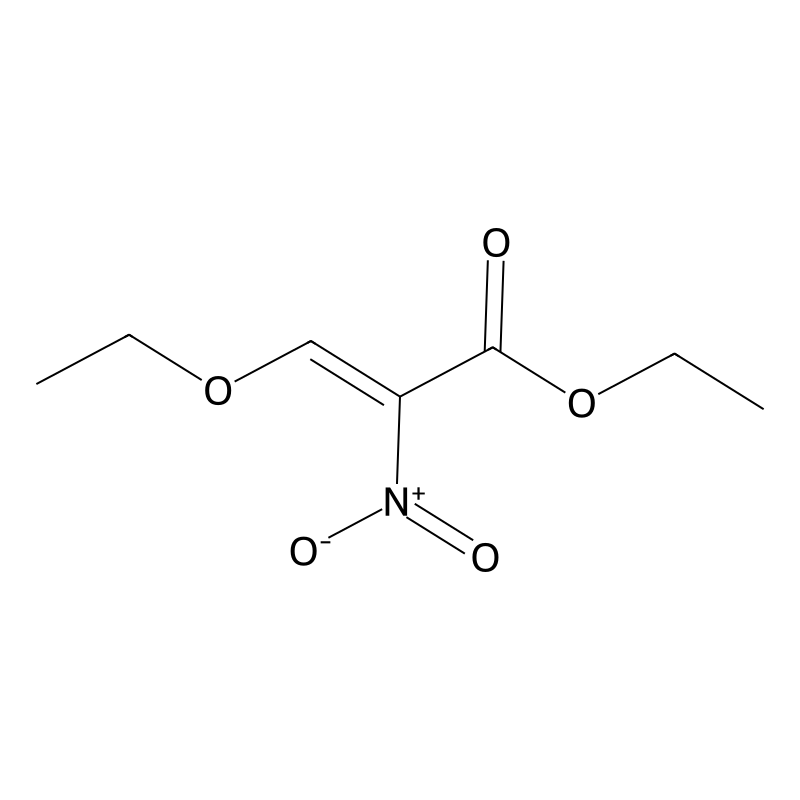Ethyl 3-ethoxy-2-nitroacrylate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Ethyl 3-ethoxy-2-nitroacrylate is an organic compound with the molecular formula . It features a nitro group attached to an acrylic acid derivative, which contributes to its reactivity and potential applications in organic synthesis. The structure consists of an ethoxy group and a nitro group on a vinyl framework, making it a member of the nitroalkene family. This compound is characterized by its yellowish liquid form and is soluble in organic solvents such as ethanol and ether. Its unique properties stem from the presence of both electron-withdrawing (nitro) and electron-donating (ethoxy) groups, which create a push-pull electronic system.
- Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst .
- Michael Addition: This compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the nitroalkene, leading to diverse products .
- Condensation Reactions: It can also undergo condensation reactions with various nucleophiles, forming more complex structures .
Several methods exist for synthesizing ethyl 3-ethoxy-2-nitroacrylate:
- Direct Reaction: One common method involves the reaction of ethyl acrylate with ethyl nitrite under acidic conditions, leading to the formation of the nitroacrylate.
- Esterification: Ethyl alcohol can react with 2-nitroacrylic acid in the presence of acid catalysts to yield ethyl 3-ethoxy-2-nitroacrylate.
- Alkylation Reactions: The compound can also be synthesized through alkylation methods involving suitable precursors like sodium ethoxide and nitroalkenes .
Ethyl 3-ethoxy-2-nitroacrylate has several notable applications:
- Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Material Science: Due to its reactive nature, it is used in polymer chemistry for developing new materials with specific properties.
- Chemical Research: Its unique electronic structure makes it valuable for studying reaction mechanisms in organic chemistry.
Interaction studies involving ethyl 3-ethoxy-2-nitroacrylate typically focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its behavior in different chemical environments and guide its application in synthetic pathways. For example, research has shown that this compound can form stable adducts with amines and other nucleophiles, which can be useful for creating biologically active molecules .
Ethyl 3-ethoxy-2-nitroacrylate shares structural similarities with several other compounds in the nitroalkene category. Here are some comparisons highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl 2-nitropropanoate | Nitro group on a propanoate framework | Less sterically hindered compared to ethyl 3-ethoxy-2-nitroacrylate |
| Methyl 3-nitroacrylate | Nitro group on an acrylic framework | Lacks the ethoxy group which affects reactivity |
| Ethyl α-nitro-β-trifluoromethyl acrylate | Contains trifluoromethyl substituent | The trifluoromethyl group significantly alters electronic properties |
Ethyl 3-ethoxy-2-nitroacrylate stands out due to its specific combination of electron-donating and withdrawing groups, which influences its reactivity and potential applications differently than similar compounds.








